

Branebrutinib Pharmacological & Pharmacokinetic Profile

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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

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The table below summarizes key quantitative data for **branebrutinib**, which is crucial for designing experiments [1] [2].

Parameter	Value / Finding	Notes / Context
BTK Inhibition (IC ₅₀)	0.1 nM	Cell-free assay; highly potent [2].
BTK Occupancy	100% after single 10 mg dose	Measured in human subjects; key pharmacodynamic marker [1].
Plasma Half-life (Human)	1.2 - 1.7 hours	Rapid clearance from plasma [1].
BTK Occupancy Half-life	115 - 154 hours	Prolonged pharmacodynamic effect despite short plasma half-life [1].
Oral Bioavailability	46% - 100%	Varies by species (e.g., 100% in mice, 46% in monkeys) [2].
Brain Penetration	< 5% of plasma concentration	Observed in mice, rats, and dogs; a key limitation [2].

Parameter	Value / Finding	Notes / Context
P-gp Substrate	No	Does not appear to be transported by P-glycoprotein [3].
P-gp Inhibitor	Yes	Can inhibit P-gp function, reversing multidrug resistance in cancer cells [3].

Brain Penetration Limitation & Strategy

A consistent finding across preclinical studies is that **branebrutinib** has **very low brain penetration, measured at less than 5% of its plasma concentration** [2]. Interestingly, evidence suggests **branebrutinib** is **not a substrate for P-glycoprotein (P-gp)**, a major efflux transporter that often limits drug access to the brain [3]. In fact, **branebrutinib** can *inhibit* P-gp [3].

This indicates that its poor brain penetration is due to other properties. Therefore, formulation strategies should focus on improving intrinsic permeability rather than just inhibiting efflux transporters.

Experimental Protocols for Assessment

Here are methodologies adapted from the literature to measure key aspects of **branebrutinib**'s activity and distribution.

Protocol 1: Assessing BTK Occupancy as a Pharmacodynamic Marker

Since drug levels in plasma are transient, measuring BTK occupancy in tissues is a more reliable method to confirm target engagement [1].

- **1. Sample Collection:** Collect target tissue samples (e.g., spleen, lymph nodes) or peripheral blood mononuclear cells (PBMCs).
- **2. Protein Extraction and Digestion:** Lyse cells and digest proteins with a specific protease (like trypsin).

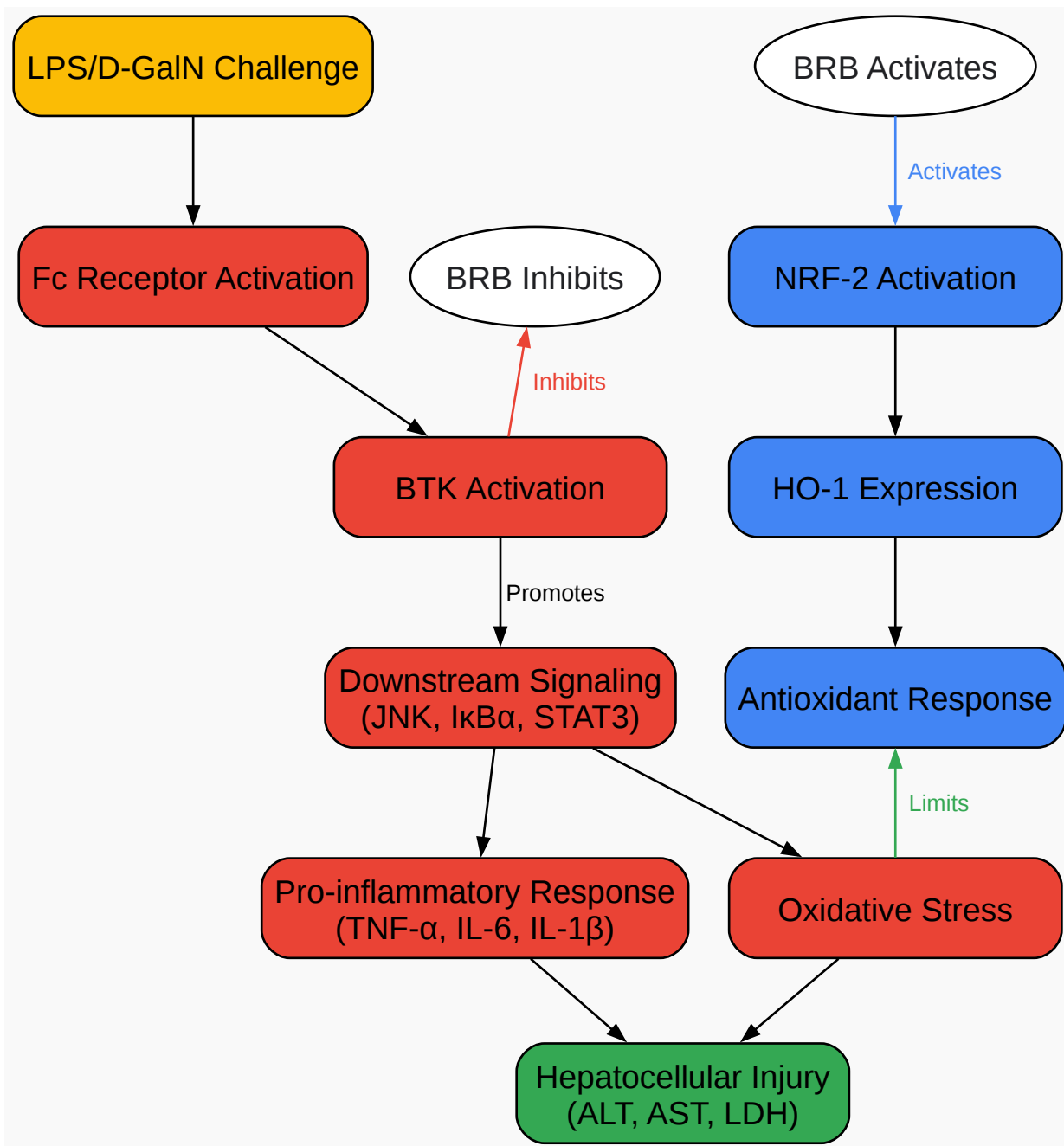
- **3. Mass Spectrometry Analysis:**
 - Use a quantitative mass spectrometry assay to measure the ratio of drug-occupied BTK to free BTK.
 - The assay exploits the mass shift caused by the covalent binding of **branebrutinib** to the Cys481 residue of BTK.
- **4. Data Calculation:** BTK occupancy percentage is calculated as: $(1 - [\text{Free BTK} / (\text{Free BTK} + \text{Occupied BTK})]) * 100$ [1].

Protocol 2: In Vivo Model of Hepatic Injury

This protocol demonstrates **branebrutinib**'s efficacy in a peripheral tissue (liver) and can be adapted to study other organs [4].

- **1. Animal Model:** Use a mouse model of lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced hepatitis.
- **2. Dosing Regimen:**
 - **Pretreatment:** Administer **branebrutinib** orally (e.g., 1 or 2 mg/kg) to mice.
 - **Challenge:** 2 hours later, induce hepatitis with an intraperitoneal injection of LPS/D-GalN.
- **3. Sample Collection:** Sacrifice animals 6 hours post-challenge. Collect blood serum and liver tissue.
- **4. Outcome Measures:**
 - **Serum Analysis:** Measure markers of hepatocellular injury like **ALT, AST, LDH** and inflammatory cytokines like **TNF- α , IL-6**.
 - **Tissue Analysis:** Perform immunohistochemistry for liver macrophages (F4/80+) and analyze signaling pathways (e.g., JNK, I κ B α phosphorylation) [4].

The following diagram illustrates the signaling pathways involved in this hepatic injury model and the points where **branebrutinib** (BRB) acts.



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Frequently Asked Questions (FAQs) for Researchers

Q1: The plasma half-life of branebrutinib is very short. Does this mean its effect is brief? No. **Branebrutinib** covalently binds to BTK. While the drug itself clears from plasma rapidly (half-life of 1.2-1.7 hours), the inactivation of the BTK protein is sustained. The half-life of BTK occupancy decay is much

longer (115-154 hours), meaning pharmacodynamic effects persist long after the drug is undetectable in plasma [1].

Q2: Is branebrutinib a substrate for major drug transporters like P-gp? Available evidence indicates **branebrutinib is not a substrate for P-glycoprotein (P-gp)** and is equally cytotoxic to both drug-sensitive and P-gp-overexpressing multidrug-resistant cells. In fact, it acts as a P-gp inhibitor itself [3]. Its poor brain penetration is likely due to other physicochemical properties.

Q3: How can I confirm branebrutinib is engaging its target in my experimental system? Do not rely solely on plasma drug concentrations. The most direct method is to use a **mass spectrometry-based BTK occupancy assay** that measures the ratio of bound to unbound BTK in tissue samples or immune cells, as described in the protocol above [1].

Q4: How does branebrutinib's mechanism differ from other BTK inhibitors like fenebrutinib? **Branebrutinib** is a **covalent, irreversible inhibitor** that binds to the Cys481 residue of BTK [1] [2]. In contrast, fenebrutinib is a **non-covalent, reversible inhibitor** [5]. This fundamental difference can impact selectivity, dosing regimens, and the potential for drug resistance.

Key Optimization Takeaways

- **Focus on Pharmacodynamics, Not Just Pharmacokinetics:** Monitor **BTK occupancy**, not just plasma drug levels, to confirm effective target engagement [1].
- **Address the Brain Penetration Challenge:** Its low brain penetration is a known hurdle. Formulation strategies such as nanoparticle carriers or prodrug approaches may be necessary for CNS-targeted applications.
- **Leverage Its P-gp Inhibition Property:** In cancer research, explore **branebrutinib's** potential to resensitize multidrug-resistant tumors to conventional chemotherapy [3].

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